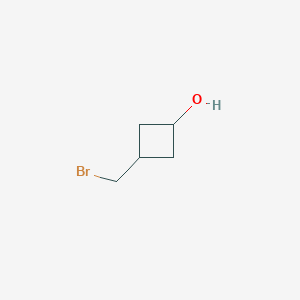

![molecular formula C11H13BrFNO2 B3007106 5-溴-3-氟-2-[(氧杂-4-基)甲氧基]吡啶 CAS No. 1256545-29-5](/img/structure/B3007106.png)

5-溴-3-氟-2-[(氧杂-4-基)甲氧基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

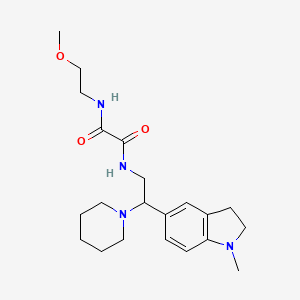

The compound "5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. Halogenated pyridines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation and bromination steps, leading to the desired product in an overall yield of 67% . Similarly, carbon-carbon coupling reactions play a crucial role in the synthesis of novel pyridine derivatives, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using spectroscopic techniques and computational methods. For example, a combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine revealed insights into its structure through XRD and DFT studies, which showed good correspondence . The molecular structure influences the physical and chemical properties of the compound, including its reactivity and potential biological activity.

Chemical Reactions Analysis

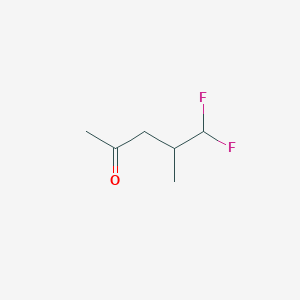

Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the presence and position of the halogen substituents. The reactivity of these compounds can be further understood through studies such as the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are precursors to heterocyclic compounds . The reactivity and stability of these compounds can also be assessed through computational studies, such as HOMO and LUMO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as their spectroscopic characteristics, can be characterized using techniques like FT-IR and NMR spectroscopy . Computational studies, including DFT and TD-DFT methods, can predict vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions . Additionally, the biological activities of these compounds, such as their antimicrobial properties, can be evaluated through experimental methods like MIC testing .

科学研究应用

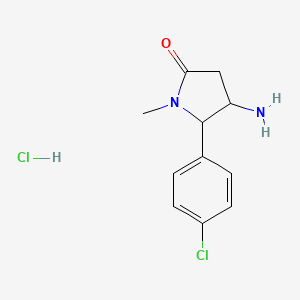

杂环合成

5-溴-3-氟-2-[(氧杂-4-基)甲氧基]吡啶衍生物已用于杂环化合物的合成。例如,马丁斯(2002 年)报道了在十二个 5-溴[5,5-二溴]-4-甲氧基-1,1,1-三卤-3-烯-2-酮和 6-溴-5-甲氧基-1,1,1,2,2-五氟-4-己烯-2-酮的合成中使用类似化合物,展示了它们在杂环合成中的用途 (Martins, 2002)。

吡啶硼烷醇的合成

Steciuk 等人(2015 年)讨论了由简单的卤代吡啶合成的吡啶硼烷醇,它们是融合的杂环系统,由吡啶和五元氧杂硼环组成。本研究突出了使用卤代吡啶(如 5-溴-3-氟-2-[(氧杂-4-基)甲氧基]吡啶)在吡啶硼烷醇的合成中的潜力,提供了对这些化合物中氮-硼配位和氢键的见解 (Steciuk 等人,2015)。

亲核芳香取代研究

Abramovitch、Helmer 和 Liveris(1968 年)研究了各种卤代吡啶及其 N-氧化物与甲氧离子反应的动力学,其中包括对 2-溴吡啶的研究。本研究提供了有关溴代吡啶在亲核芳香取代反应中的反应性和潜在应用的宝贵信息 (Abramovitch、Helmer 和 Liveris,1968)。

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It can be inferred from related compounds that it may undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It might also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

It’s known that suzuki–miyaura coupling reactions, which this compound may participate in, involve the formation of new carbon-carbon bonds via the transmetalation of organoboron reagents .

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of 5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine can be influenced by various environmental factors. For instance, Suzuki–Miyaura coupling reactions, which this compound may participate in, are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action and efficacy.

属性

IUPAC Name |

5-bromo-3-fluoro-2-(oxan-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGISVAZZHKQNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)